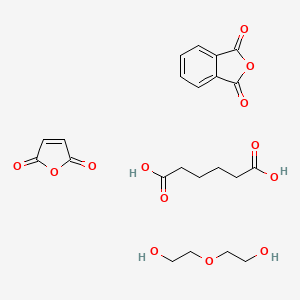![molecular formula C38H34O2Si2 B14688467 Dioxybis[(4-methylphenyl)(diphenyl)silane] CAS No. 31952-40-6](/img/structure/B14688467.png)
Dioxybis[(4-methylphenyl)(diphenyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxybis[(4-methylphenyl)(diphenyl)silane] is a chemical compound known for its unique structural properties and applications in various fields. It is a silane derivative, characterized by the presence of silicon atoms bonded to phenyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dioxybis[(4-methylphenyl)(diphenyl)silane] typically involves the reaction of diphenylsilane with 4-methylphenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a metal hydride or an organometallic compound, to facilitate the formation of the desired silane derivative .
Industrial Production Methods
In industrial settings, the production of Dioxybis[(4-methylphenyl)(diphenyl)silane] may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dioxybis[(4-methylphenyl)(diphenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo substitution reactions where phenyl or methyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dioxybis[(4-methylphenyl)(diphenyl)silane] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Dioxybis[(4-methylphenyl)(diphenyl)silane] involves its interaction with molecular targets through its silicon atoms and phenyl groups. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved often include the activation of silicon-carbon bonds and the formation of intermediate species that drive the desired reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dioxybis[(4-methylphenyl)(diphenyl)silane] include:
Diphenylsilane: A simpler silane derivative with two phenyl groups.
Tetraphenylsilane: A silane compound with four phenyl groups.
Dimethylsilane: A silane derivative with two methyl groups
Uniqueness
What sets Dioxybis[(4-methylphenyl)(diphenyl)silane] apart is its unique combination of phenyl and methyl groups bonded to silicon. This structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
31952-40-6 |
|---|---|
Formule moléculaire |
C38H34O2Si2 |
Poids moléculaire |
578.8 g/mol |
Nom IUPAC |
(4-methylphenyl)-[(4-methylphenyl)-diphenylsilyl]peroxy-diphenylsilane |
InChI |
InChI=1S/C38H34O2Si2/c1-31-23-27-37(28-24-31)41(33-15-7-3-8-16-33,34-17-9-4-10-18-34)39-40-42(35-19-11-5-12-20-35,36-21-13-6-14-22-36)38-29-25-32(2)26-30-38/h3-30H,1-2H3 |
Clé InChI |
JFQAQKCKGOYJGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


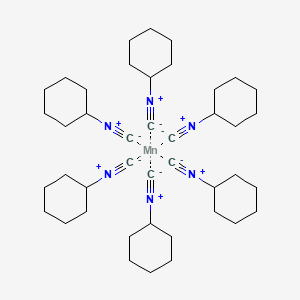
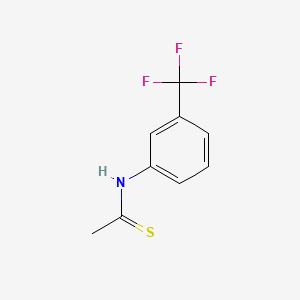
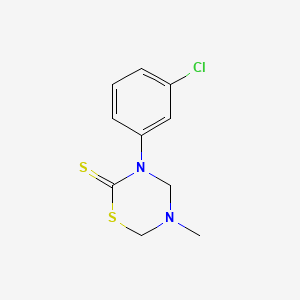

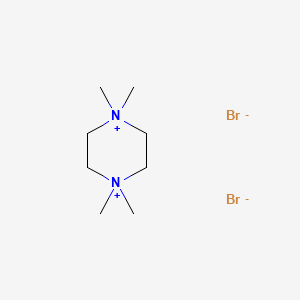
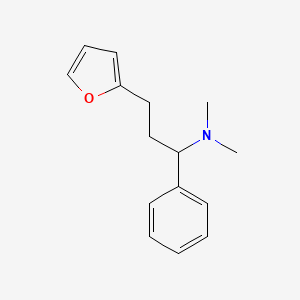
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
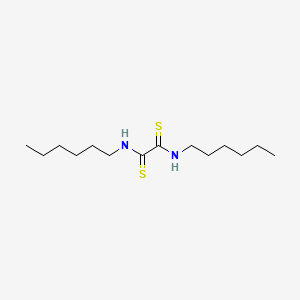
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
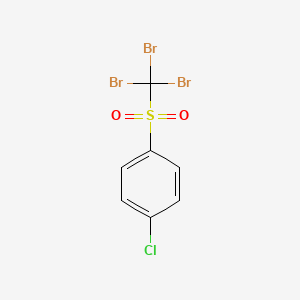

![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)

